2-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide
Description
2-Chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chloro group at the 2-position and a 2-hydroxyethyl group bearing a 3,4-dimethoxyphenyl moiety. This structure combines a polar sulfonamide group with lipophilic aromatic and methoxy substituents, which may influence solubility, binding affinity, and biological activity.
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO5S/c1-22-14-8-7-11(9-15(14)23-2)13(19)10-18-24(20,21)16-6-4-3-5-12(16)17/h3-9,13,18-19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUVQEOXBPIORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects. This article aims to synthesize available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈ClN₁O₃S
- Molecular Weight : 317.82 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Research indicates that sulfonamides often exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
Additionally, compounds with similar structures have been shown to interact with various signaling pathways, potentially affecting cell proliferation and apoptosis. Preliminary studies suggest that this compound may also possess anti-inflammatory and analgesic properties, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of sulfonamide derivatives. For instance, compounds structurally related to this compound have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values often range from 1 to 50 µg/mL depending on the specific bacterial strain tested.
Anticancer Potential
Research into the anticancer potential of sulfonamides has revealed promising results. Some derivatives have been shown to inhibit cancer cell growth through mechanisms such as inducing apoptosis and inhibiting angiogenesis. For example, compounds similar in structure have been tested against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values in the low micromolar range.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives for their antibacterial efficacy. The study found that modifications at the aromatic ring significantly influenced activity against Staphylococcus aureus and Escherichia coli. The compound this compound was among those tested and exhibited MIC values comparable to established antibiotics .
Case Study 2: Anticancer Activity
In a study focusing on the anticancer effects of sulfonamides, this compound was evaluated against breast cancer cell lines. Results indicated a significant reduction in cell viability after treatment with concentrations as low as 5 µM over 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that this compound may induce programmed cell death through intrinsic pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Insights
Structural Flexibility : The target compound’s 2-hydroxyethyl-3,4-dimethoxyphenyl group balances hydrophilicity and lipophilicity, similar to Rip-B and ACE2-targeting derivatives .
Biological Potential: Sulfonamide derivatives with 3,4-dimethoxyphenyl groups (e.g., Compounds 10 and 19 ) demonstrate significant kinase inhibition, suggesting analogous applications for the target compound.
Crystallographic Relevance : Heterocyclic substituents (e.g., furan/thiophene in ) highlight the importance of aromatic interactions in crystal packing, which may guide formulation studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
